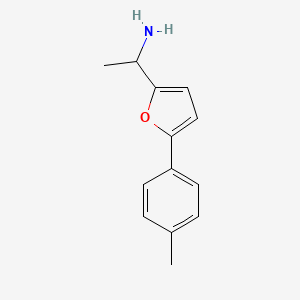
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride is a chemical compound with the molecular formula C5H14ClNO2S. It is a derivative of amine, characterized by the presence of a methanesulfonyl group attached to a propyl chain, which is further linked to a methylamine group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methanesulfonylpropyl)(methyl)aminehydrochloride typically involves the reaction of methanesulfonyl chloride with a suitable amine precursor under controlled conditions. One common method involves the use of methylamine as the amine source. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving consistent quality and scalability of the compound .
化学反応の分析
Types of Reactions
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved .
科学的研究の応用
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
作用機序
The mechanism of action of (2-Methanesulfonylpropyl)(methyl)aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of protein function or enzyme activity, thereby influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Methylamine: A simple primary amine with the formula CH3NH2.
Dimethylamine: A secondary amine with the formula (CH3)2NH.
Trimethylamine: A tertiary amine with the formula (CH3)3N.
Methanesulfonyl Chloride: A sulfonyl chloride with the formula CH3SO2Cl .
Uniqueness
(2-Methanesulfonylpropyl)(methyl)aminehydrochloride is unique due to the presence of both a methanesulfonyl group and a methylamine group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis. Its ability to modify proteins and enzymes also distinguishes it from simpler amines and sulfonyl compounds .
特性
分子式 |
C5H14ClNO2S |
|---|---|
分子量 |
187.69 g/mol |
IUPAC名 |
N-methyl-2-methylsulfonylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-5(4-6-2)9(3,7)8;/h5-6H,4H2,1-3H3;1H |
InChIキー |
QLGDGZBVTPEGGA-UHFFFAOYSA-N |
正規SMILES |
CC(CNC)S(=O)(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)


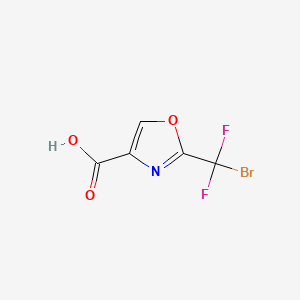
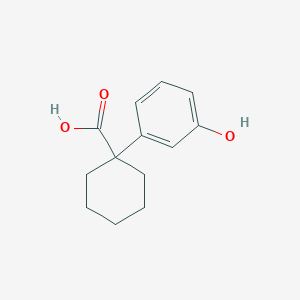
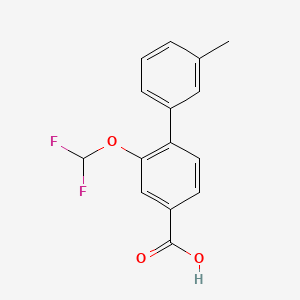
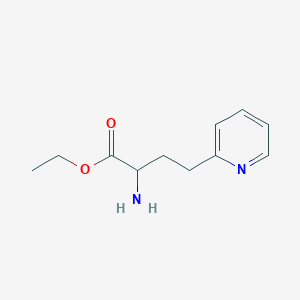
![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)
![rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)
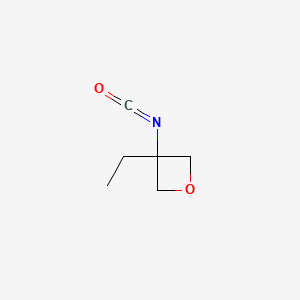

![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)
